molecular formula C14H15N3O2 B2751436 N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide CAS No. 1797360-41-8

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2751436
CAS No.: 1797360-41-8
M. Wt: 257.293
InChI Key: NMCZGTBGTQEVFO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide typically involves the reaction of 6-methoxyindole-2-carboxylic acid with ethylamine and cyanomethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-chloroisonicotinamide
  • N-(cyanomethyl)-N-methyl-6-methoxy-1H-indole-2-carboxamide
  • N-(cyanomethyl)-N-ethyl-5-methoxy-1H-indole-2-carboxamide

Uniqueness

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its cyanomethyl and ethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-17(7-6-15)14(18)13-8-10-4-5-11(19-2)9-12(10)16-13/h4-5,8-9,16H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCZGTBGTQEVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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